molecular formula C9H9NO3S B3167855 Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate CAS No. 926044-96-4

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate

Cat. No. B3167855
CAS RN: 926044-96-4
M. Wt: 211.24 g/mol
InChI Key: UGZUAQNYBKWCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the molecular formula C9H9NO3S . It is also known as "methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9NO2S2/c1-5-6(2)14-8(10-4-13)7(5)9(11)12-3/h1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 227.31 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis of Pyrimido[5,4-b]indole Derivatives Reactions involving methyl 3-amino-1H-indole-2-carboxylates and aryl isocyanates have led to the formation of 5H-pyrimido[5,4-b]indole derivatives. This shows the potential for methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate to be involved in reactions leading to the synthesis of complex organic structures, indicating its utility in pharmaceutical and organic chemistry (Shestakov, 2009).

Chemistry and Applications

Green Route to Polyurethanes The compound is potentially relevant in the context of green chemistry, particularly in the synthesis of polyurethanes. The oxidative carbonylation of aromatic diamines by CO2-based methyl formate presents a non-phosgene route for producing isocyanate precursors, showcasing an eco-friendly and sustainable approach to chemical synthesis that may include derivatives of this compound (Hussong, 2020).

Synthesis of Thieno[2,3-d]pyrimidines The compound might be involved in the synthesis of thieno[2,3-d]pyrimidines, which are of interest due to their biological activity. The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation exemplifies the potential of such compounds in the synthesis of medicinally relevant structures (Davoodnia, 2009).

Material Science and Catalysis

Carbon Dioxide Utilization Studies on the reactivity of dimeric P/Al-based Lewis pairs towards carbon dioxide and tert-butyl isocyanate highlight the potential of this compound in material science and catalysis. These findings may be relevant to the development of new materials and catalytic processes, potentially contributing to carbon capture and utilization technologies (Bertini, 2013).

Complex Formation and Positional Isomerism The compound's potential in forming complexes and exhibiting positional isomerism has been demonstrated in nickel(II) and copper(II) complexes with tetradentate unsymmetrical Schiff base ligands. Such studies provide a foundation for understanding the complex chemistry and potential applications of this compound in forming complex molecular structures (Chattopadhyay, 2006).

properties

IUPAC Name

methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-5-6(2)14-8(10-4-11)7(5)9(12)13-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZUAQNYBKWCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.